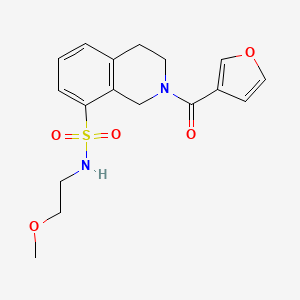

![molecular formula C23H18BrN5OS B5541992 N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)

N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of specific aldehydes with hydrazide compounds. For example, the synthesis of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide was achieved through the reaction of 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl) acetohydrazide, demonstrating a common synthetic pathway that might be applicable to the compound (Li Wei-hua et al., 2006).

Molecular Structure Analysis

The molecular structure is typically confirmed through techniques such as MS, H-1 NMR, IR, and X-ray diffraction. For instance, the crystal structure of related compounds reveals their crystallization in specific systems and the presence of intermolecular hydrogen-bond interactions, which are critical for stabilizing the compound's structure (Li Wei-hua et al., 2006).

Chemical Reactions and Properties

Hydrazone compounds, including those related to the specified compound, often exhibit interesting chemical reactions due to their structural features. They are characterized by their ability to form stable structures through hydrogen bonds and π···π interactions, as seen in other synthesized hydrazone derivatives (G. Sheng et al., 2015).

Physical Properties Analysis

The physical properties of compounds in this category, such as melting points, solubility, and crystalline form, are often determined through analytical techniques including X-ray diffraction. These properties are influenced by the compound's molecular structure and intermolecular interactions (G. Sheng et al., 2015).

Chemical Properties Analysis

Chemical properties, such as reactivity with other chemical entities, stability under various conditions, and potential for undergoing specific chemical transformations, are key areas of study. For related compounds, investigations have highlighted their interactions and inhibitory activities against biological targets, shedding light on their chemical behavior and potential applications (G. Sheng et al., 2015).

Applications De Recherche Scientifique

Anticancer Applications

N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide and its derivatives have shown potential as anticancer agents. These compounds have been evaluated for their cytotoxic activity against various cancer cell lines, including brain glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma. The research indicates that specific substitutions on the compound's scaffold can modulate its antitumor properties (Osmaniye et al., 2018).

Lipase and α-Glucosidase Inhibition

Studies have also explored the use of N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide derivatives for inhibiting lipase and α-glucosidase, enzymes relevant in metabolic disorders. These derivatives have demonstrated significant inhibitory activity, suggesting their potential application in treating conditions like obesity and diabetes (Bekircan et al., 2015).

Antimicrobial and Antifungal Activities

Research has also been conducted on the antimicrobial and antifungal activities of derivatives of this compound. Some of these derivatives have shown promising results against bacterial and fungal strains, indicating their potential use as antimicrobial agents (Sirajuddin et al., 2013).

Antioxidant Properties

The antioxidant properties of N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide and its derivatives have been studied, demonstrating their potential as free radical scavengers. This suggests possible applications in preventing oxidative stress-related diseases (Duan et al., 2007).

Catalytic Applications

Additionally, these compounds have been used in the synthesis of catalysts for various chemical reactions. For instance, they have been involved in the synthesis of palladium complexes used in catalytic hydroarylation of alkynes (Saravanakumar et al., 2011).

Propriétés

IUPAC Name |

N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN5OS/c24-20-14-8-7-11-18(20)15-25-26-21(30)16-31-23-28-27-22(17-9-3-1-4-10-17)29(23)19-12-5-2-6-13-19/h1-15H,16H2,(H,26,30)/b25-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBJWUGNNYEGEQ-MFKUBSTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5541930.png)

![10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541944.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5541954.png)

![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5541962.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)